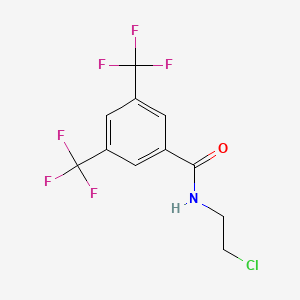

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide. This name reflects its core benzamide structure substituted with trifluoromethyl groups at the 3 and 5 positions of the aromatic ring and a 2-chloroethyl group attached to the amide nitrogen.

The molecular structure is represented by the SMILES notation C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl, which encodes the connectivity of atoms. The InChIKey BYDONUYJMAYHFP-UHFFFAOYSA-N provides a standardized hashed identifier for computational referencing. A three-dimensional structural model confirms the planar aromatic ring with trifluoromethyl substituents in para positions relative to the amide group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClF₆NO |

| Molecular Weight | 319.63 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

Synonyms and Registry Numbers Across Chemical Databases

This compound is cataloged under multiple identifiers in chemical databases:

- CAS Registry Number : 15317-16-5

- PubChem CID : 265468

- DSSTox Substance ID : DTXSID10165235

- NSC Number : 101530

- UNII : YEK7JX6KPY

Common synonyms include N-(2-chloroethyl)-α,α,α-trifluoro-3-(trifluoromethyl)benzamide and NSC-101530. The multiplicity of identifiers underscores its inclusion in diverse regulatory and research contexts, such as the U.S. National Cancer Institute’s chemical library.

Isomeric Considerations and Stereochemical Configuration Analysis

The compound lacks stereogenic centers due to the absence of tetrahedral chiral atoms. The trifluoromethyl groups at positions 3 and 5 on the benzene ring enforce a fixed spatial arrangement, eliminating the possibility of positional isomerism. Rotational isomerism is restricted by the rigid amide bond (-CONH-) and the planar aromatic system, though free rotation persists around the chloroethyl group’s C-N and C-Cl bonds.

Substituent symmetry further reduces isomeric complexity: the meta positions of the trifluoromethyl groups create a C₂-symmetric axis through the benzene ring’s 1 and 4 positions. This symmetry minimizes conformational variability in solution. No evidence of tautomerism or resonance-driven structural rearrangement has been reported in the literature.

Properties

CAS No. |

15317-16-5 |

|---|---|

Molecular Formula |

C11H8ClF6NO |

Molecular Weight |

319.63 g/mol |

IUPAC Name |

N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C11H8ClF6NO/c12-1-2-19-9(20)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2,(H,19,20) |

InChI Key |

BYDONUYJMAYHFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.

Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation: The benzoyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.

Scientific Research Applications

Pharmaceutical Applications

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable it to interact effectively with biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell growth in vitro. A study found that modifications to the trifluoromethyl groups significantly enhanced cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-arrhythmic Agents

The compound is also linked to the synthesis of anti-arrhythmic drugs such as Flecainide. Flecainide is a potent anti-arrhythmic agent used in treating atrial fibrillation and other heart rhythm disorders. The synthesis process involves this compound as a precursor, highlighting its relevance in cardiovascular pharmacotherapy .

Agrochemical Applications

This compound has demonstrated effectiveness in agricultural applications, particularly as a pesticide and herbicide.

Pesticidal Activity

Studies have shown that this compound exhibits significant growth-retarding effects on various pests. Its mechanism involves disrupting normal growth processes in insects, making it a valuable tool in pest management strategies .

Herbicidal Properties

The compound has also been evaluated for its herbicidal properties against a range of weed species. Field trials revealed that formulations containing this compound effectively reduced weed biomass and improved crop yields .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications.

Lipophilicity Studies

Research utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) has been conducted to analyze the lipophilicity of this compound and its derivatives. The findings indicate a correlation between lipophilicity and biological activity, which can guide the design of more effective pharmaceutical agents .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In vitro studies on modified derivatives of this compound demonstrated enhanced efficacy against breast cancer cells compared to standard treatments. The study concluded that further development could lead to new therapeutic options for resistant cancer types.

Case Study 2: Agricultural Field Trials

Field trials conducted on corn crops treated with formulations containing this compound showed a significant reduction in weed populations and an increase in crop yield by approximately 20%. These results support the compound's potential as an effective herbicide.

Mechanism of Action

The mechanism by which N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects is primarily through the reactivity of the chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of DNA function in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Reaction Time : Cyclic amidines (e.g., 4l) require extended reaction times (up to 48 hours) for cycloaddition steps .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) are common in coupling reactions for analogs like N-(3,5-bis(trifluoromethyl)phenyl) 4-chlorobenzamide .

- Solubility and Purification : Silica gel chromatography with gradients of EtOAc/Hexane is standard for isolating benzamide derivatives .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Tosylate Salts: (3,5-Bis trifluoromethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide tosylate exhibits improved water solubility (0.0402 mg/mL in 0.1N HCl) compared to the free base (0.0013 mg/mL), attributed to ionic interactions .

- Hygroscopicity: Tosylate salts are non-hygroscopic, enhancing stability under humid conditions .

Reactivity and Functionalization

- Radical Generation : N-(tert-butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide undergoes visible light-driven homolysis to form amidyl radicals, enabling surface functionalization of diamonds .

- Alkylating Potential: The 2-chloroethyl group in the target compound may mimic nitrosoureas (e.g., NSC 79037), which alkylate nucleic acids and proteins, contributing to anticancer effects .

Biological Activity

N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Physical Properties

- Molecular Weight : 305.66 g/mol

- Melting Point : Data not extensively documented but typically falls within the range of similar compounds.

- Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity is primarily assessed through cytotoxicity assays against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study assessing the cytotoxic effects of various benzamide derivatives, this compound exhibited notable activity against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 5.2 µM , indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.15 µM) .

The anticancer activity of this compound is believed to involve the following mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : It has been suggested that this compound may inhibit key signaling pathways involved in cancer progression, although specific targets remain to be fully elucidated .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications in the trifluoromethyl and chloroethyl groups have been shown to significantly affect potency.

Key Findings

- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake.

- Chloroethyl Group : Linked to increased cytotoxicity through alkylation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.